1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride is a chemical compound with the molecular formula C8H9ClN2O2S and a molecular weight of 232.69 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Vorbereitungsmethoden
The synthesis of 1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride involves several steps. One common synthetic route starts with the reaction of 2-aminothiophenol with methyl isocyanate to form the intermediate 2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione. This intermediate is then treated with hydrochloric acid to yield the final product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Wirkmechanismus
The mechanism of action of 1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methylbenzothiazole: Used in the synthesis of dyes and pigments.
Benzothiazole-2-thiol: Known for its antioxidant properties.
The uniqueness of this compound lies in its specific imino and methyl substitutions, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H9ClN2O2S |
---|---|
Molekulargewicht |
232.69 g/mol |
IUPAC-Name |
1-imino-2-methyl-1-oxo-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C8H8N2O2S.ClH/c1-10-8(11)6-4-2-3-5-7(6)13(10,9)12;/h2-5,9H,1H3;1H |
InChI-Schlüssel |
ZNLSWWLLYVIVHF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2S1(=N)=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.